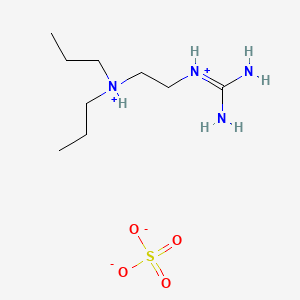
Carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, ethyl ester is a chemical compound known for its unique structure and properties. It is characterized by the presence of a carbamic acid group attached to an ethyl ester, with a 1-methyl-5-nitro-2-imidazolyl moiety.
Méthodes De Préparation
The synthesis of carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, ethyl ester typically involves the reaction of 1-methyl-5-nitro-2-imidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Analyse Des Réactions Chimiques
Carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding acid.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and strong acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mécanisme D'action
The mechanism of action of carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, ethyl ester can be compared with similar compounds such as:
Carbamic acid, (1-methyl-4-nitro-2-imidazolyl)-, ethyl ester: Differing in the position of the nitro group.
Carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, methyl ester: Differing in the ester group.
These similar compounds may have different chemical and biological properties, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
100836-58-6 |
|---|---|
Formule moléculaire |
C7H10N4O4 |
Poids moléculaire |
214.18 g/mol |
Nom IUPAC |
ethyl N-(1-methyl-5-nitroimidazol-2-yl)carbamate |
InChI |
InChI=1S/C7H10N4O4/c1-3-15-7(12)9-6-8-4-5(10(6)2)11(13)14/h4H,3H2,1-2H3,(H,8,9,12) |
Clé InChI |
VILMBXAKVNWOSJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=NC=C(N1C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate](/img/structure/B13739456.png)


![5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride](/img/structure/B13739470.png)






